2,6-Dibromopyridine 1-oxide 2,6-Dibromopyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 25373-69-7
VCID: VC21334561
InChI: InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
SMILES: C1=CC(=[N+](C(=C1)Br)[O-])Br
Molecular Formula: C5H3Br2NO
Molecular Weight: 252.89 g/mol

2,6-Dibromopyridine 1-oxide

CAS No.: 25373-69-7

Cat. No.: VC21334561

Molecular Formula: C5H3Br2NO

Molecular Weight: 252.89 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromopyridine 1-oxide - 25373-69-7

Specification

CAS No. 25373-69-7
Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
IUPAC Name 2,6-dibromo-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Standard InChI Key YOJAFCXACCYASM-UHFFFAOYSA-N
SMILES C1=CC(=[N+](C(=C1)Br)[O-])Br
Canonical SMILES C1=CC(=[N+](C(=C1)Br)[O-])Br

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Composition

2,6-dibromopyridine 1-oxide is characterized by its pyridine ring structure with bromine atoms positioned at the 2 and 6 positions and an oxygen atom attached to the nitrogen, forming an N-oxide functional group. The molecular formula is C₅H₃Br₂NO, indicating five carbon atoms, three hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom . The structure represents a heterocyclic aromatic compound with the N-oxide group creating a formal positive charge on the nitrogen atom balanced by a negative charge on the oxygen.

Chemical Identifiers and Nomenclature

Physical and Chemical Properties

Collision Cross Section Data

The predicted collision cross section (CCS) values for 2,6-dibromopyridine 1-oxide provide important information about its molecular size and three-dimensional structure in various ionic forms. These values are particularly relevant for mass spectrometry-based analytical applications. The table below summarizes the predicted CCS values for different adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺251.86542148.0
[M+Na]⁺273.84736144.5
[M+NH₄]⁺268.89196150.4
[M+K]⁺289.82130151.4
[M-H]⁻249.85086149.2
[M+Na-2H]⁻271.83281149.6
[M]⁺250.85759146.8
[M]⁻250.85869146.8

These collision cross section values represent the effective area of the molecule that interacts with other molecules during collisions and provide insights into its three-dimensional conformation in different ionic states .

Comparative Analysis with Related Compounds

Structural Comparison with 2,3-Dibromopyridine 1-Oxide

The positional isomer 2,3-dibromopyridine 1-oxide shares the same molecular formula (C₅H₃Br₂NO) but differs in the arrangement of substituents . This structural variation results in distinct chemical properties and reactivity patterns. While 2,6-dibromopyridine 1-oxide has bromine atoms at positions 2 and 6, creating a symmetrical substitution pattern around the pyridine ring, 2,3-dibromopyridine 1-oxide features adjacent bromine atoms at positions 2 and 3, resulting in an asymmetrical electron distribution .

Relationship to Non-Oxidized Analogue

The non-oxidized analogue, 2,6-dibromopyridine (C₅H₃Br₂N), lacks the N-oxide functionality and consequently displays different physical and chemical properties. It has a molecular weight of 236.89 g/mol compared to 252.89 g/mol for the N-oxide version . The non-oxidized compound exhibits a melting point of 117-119°C and is insoluble in water . The presence of the N-oxide group in 2,6-dibromopyridine 1-oxide alters its electronic distribution, likely affecting its solubility, reactivity, and potential applications.

Analytical Considerations

Analytical Methods for Detection and Characterization

The analysis of 2,6-dibromopyridine 1-oxide likely involves multiple complementary analytical techniques. Mass spectrometry would be particularly useful given the distinctive isotope pattern created by the two bromine atoms. The predicted collision cross section data provided for various adducts suggest that ion mobility spectrometry coupled with mass spectrometry could be effective for characterization .

High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods, when equipped with suitable detectors, would facilitate separation and quantification. Nuclear magnetic resonance spectroscopy, particularly ¹H, ¹³C, and potentially ¹⁵N NMR, would provide detailed structural confirmation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator